molecular formula C30H36ClN5O3 B1674068 2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride CAS No. 195248-02-3

2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride

Cat. No.: B1674068
CAS No.: 195248-02-3
M. Wt: 550.1 g/mol
InChI Key: CQCCAABVCYEOTD-VQIWEWKSSA-N
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Description

L-739943 is a growth hormone secretagogue, which means it stimulates the secretion of growth hormone. It is a small molecule drug with the molecular formula C30H36ClN5O3 and a molecular weight of 550.09 g/mol . This compound was initially developed by Merck & Co., Inc. and has shown significant potential in stimulating growth hormone release in various studies .

Preparation Methods

The synthesis of L-739943 involves several steps:

    Protection of 4-bromobenzyl alcohol: 4-Bromobenzyl alcohol is treated with tert-butylchlorodiphenylsilane and triethylamine in dimethylformamide to form a silyl ether.

    Formation of boronic acid: The silyl ether is treated with butyllithium in tetrahydrofuran at -78°C, followed by reaction with triisopropyl borate and acid hydrolysis to afford boronic acid.

    Palladium-catalyzed coupling: The boronic acid is coupled with N-Boc-2-bromobenzylamine (obtained by reacting 2-bromobenzylamine with di-tert-butyl dicarbonate) to provide biphenyl.

    Desilylation and mesylation: The biphenyl is desilylated using tetrabutyl ammonium fluoride in tetrahydrofuran, and the resulting benzyl alcohol is converted to mesylate with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.

    Coupling and alkylation: ®-3-aminobenzazepinone is coupled with N-benzyloxycarbonyl-2-methylalanine using benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate to give an amide. This amide is then regioselectively alkylated with the mesylate in the presence of sodium hydride in dimethylformamide at low temperature.

    Final steps: The tert-butoxycarbonyl protecting group is removed with hydrochloric acid at room temperature to yield amine hydrochloride, which is condensed with methyl isocyanate to afford urea.

Chemical Reactions Analysis

L-739943 undergoes several types of chemical reactions:

Common reagents used in these reactions include butyllithium, triisopropyl borate, methanesulfonyl chloride, and palladium catalysts. The major products formed from these reactions are intermediates that lead to the final compound, L-739943 .

Scientific Research Applications

L-739943 has several scientific research applications:

    Chemistry: It is used as a model compound in the study of growth hormone secretagogues and their synthesis.

    Biology: L-739943 is used to study the mechanisms of growth hormone release and its effects on biological systems.

    Medicine: The compound has potential therapeutic applications in conditions where growth hormone release is beneficial, such as growth hormone deficiency.

    Industry: L-739943 can be used in the development of new drugs targeting growth hormone release.

Mechanism of Action

L-739943 acts as an agonist of the growth hormone-releasing hormone receptor. By binding to this receptor, it stimulates the release of growth hormone from the pituitary gland. The molecular targets involved include the growth hormone-releasing hormone receptor and associated signaling pathways .

Comparison with Similar Compounds

L-739943 is compared with other growth hormone secretagogues such as L-692429 and MK-0677. While L-692429 was the first potent and selective non-peptide growth hormone secretagogue, L-739943 represents a significant breakthrough in terms of both potency and oral bioavailability. MK-0677, another similar compound, also shows excellent oral bioavailability and has been extensively evaluated in clinical studies .

Similar Compounds

  • L-692429
  • MK-0677

L-739943 is unique due to its distinct chemical structure and enhanced potency and bioavailability compared to its predecessors .

Properties

CAS No.

195248-02-3

Molecular Formula

C30H36ClN5O3

Molecular Weight

550.1 g/mol

IUPAC Name

2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride

InChI

InChI=1S/C30H35N5O3.ClH/c1-30(2,31)28(37)34-25-17-16-22-8-5-7-11-26(22)35(27(25)36)19-20-12-14-21(15-13-20)24-10-6-4-9-23(24)18-33-29(38)32-3;/h4-15,25H,16-19,31H2,1-3H3,(H,34,37)(H2,32,33,38);1H/t25-;/m1./s1

InChI Key

CQCCAABVCYEOTD-VQIWEWKSSA-N

SMILES

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl

Isomeric SMILES

CC(C)(C(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl

Canonical SMILES

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-2-methyl-N-(2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-benzazepin-3-yl)propanamide hydrochloride
L 739,943
L 739943
L-739,943
L-739943

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride

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